molecular formula C14H13Cl B1329465 1-Benzyl-2-(chloromethyl)benzene CAS No. 7510-28-3

1-Benzyl-2-(chloromethyl)benzene

Cat. No.: B1329465
CAS No.: 7510-28-3
M. Wt: 216.7 g/mol
InChI Key: LPCDKGCUDQLTIX-UHFFFAOYSA-N
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Description

1-Benzyl-2-(chloromethyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with a chloromethyl group and a phenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Benzyl-2-(chloromethyl)benzene can be synthesized through several methods. One common approach involves the chloromethylation of toluene derivatives. The reaction typically uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst, such as zinc chloride. The reaction conditions include maintaining a temperature range of 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions helps in achieving high efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-2-(chloromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized to form benzylic alcohols or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and mild heating.

    Oxidation: Potassium permanganate, chromium trioxide, and acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous conditions.

Major Products

    Substitution: Aminomethyl or thiomethyl derivatives.

    Oxidation: Benzylic alcohols or carboxylic acids.

    Reduction: Methyl derivatives.

Scientific Research Applications

1-Benzyl-2-(chloromethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the design of biologically active compounds.

    Medicine: Explored for its role in the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-2-(chloromethyl)benzene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive, making it a suitable site for nucleophilic substitution reactions. The phenylmethyl group provides stability to the molecule and influences its reactivity through electronic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzyl Chloride: Similar structure but lacks the phenylmethyl group.

    1-(Bromomethyl)-2-(phenylmethyl)benzene: Similar structure with a bromomethyl group instead of a chloromethyl group.

    1-(Chloromethyl)-4-(phenylmethyl)benzene: Similar structure with the chloromethyl group at a different position on the benzene ring.

Uniqueness

1-Benzyl-2-(chloromethyl)benzene is unique due to the presence of both chloromethyl and phenylmethyl groups on the benzene ring, which imparts distinct reactivity and stability compared to its analogs. This combination of functional groups makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1-benzyl-2-(chloromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H13Cl/c15-11-14-9-5-4-8-13(14)10-12-6-2-1-3-7-12/h1-9H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPCDKGCUDQLTIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=CC=C2CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70226073
Record name 1-(Chloromethyl)-2-(phenylmethyl)benzene
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Molecular Weight

216.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7510-28-3
Record name 1-(Chloromethyl)-2-(phenylmethyl)benzene
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Record name 1-(Chloromethyl)-2-(phenylmethyl)benzene
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Record name 7510-28-3
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Record name 1-(Chloromethyl)-2-(phenylmethyl)benzene
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Record name 1-(chloromethyl)-2-(phenylmethyl)benzene
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Record name 1-(CHLOROMETHYL)-2-(PHENYLMETHYL)BENZENE
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